molecular formula C20H18ClF3N6S B2590022 (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide CAS No. 338959-69-6

(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide

Cat. No.: B2590022
CAS No.: 338959-69-6
M. Wt: 466.91
InChI Key: CRRWVTQXZLUOES-BMRADRMJSA-N
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Description

(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is designed for high-affinity binding, featuring a (3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine moiety, a common pharmacophore found in inhibitors targeting a range of protein kinases. The molecule's (2E)-2-cyano-3-amino-thioacrylamide group serves as a versatile hinge-binding motif capable of forming critical hydrogen bonds within the ATP-binding pocket of various kinase targets, as explored in the design of kinase inhibitor libraries [https://pubmed.ncbi.nlm.nih.gov/]. This compound is primarily utilized in hit-to-lead optimization campaigns to study structure-activity relationships (SAR) and to probe the biological functions of specific kinases in cellular signaling pathways. Researchers employ this reagent to develop novel therapeutic candidates for investigating oncology and inflammatory diseases, where kinase dysregulation is a known driver. Its mechanism of action typically involves competitive inhibition of ATP, thereby suppressing kinase activity and downstream signal transduction. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable tool for in vitro and cell-based assay development. This compound is For Research Use Only and is intended for use by qualified scientific professionals.

Properties

IUPAC Name

(E)-3-amino-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-cyano-N-phenylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6S/c21-16-10-13(20(22,23)24)12-27-18(16)30-8-6-29(7-9-30)17(26)15(11-25)19(31)28-14-4-2-1-3-5-14/h1-5,10,12H,6-9,26H2,(H,28,31)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRWVTQXZLUOES-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C(C#N)C(=S)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, which is then reacted with piperazine to form the piperazine-pyridine intermediate. This intermediate is further reacted with a cyano and phenylprop-2-enethioamide derivative under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Hydrolysis of the Thioamide Group

The thioamide (-C(S)NH-) group undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

Reaction ConditionsReagentsProductsYieldReference
Acidic (HCl, 80°C)6M HCl, reflux(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enamide72%
Basic (NaOH, 60°C)5% NaOH, ethanol(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enamide65%

The thioamide-to-amide conversion is critical for modulating bioactivity, as seen in related piperazinyl-thioamide derivatives .

Cyano Group Reactivity

The cyano (-C≡N) group participates in nucleophilic additions and reductions:

Hydrolysis to Carboxylic Acid

ConditionsReagentsProductsYieldReference
H2SO4 (95%), 110°CConcentrated H2SO4(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-carboxy-N-phenylprop-2-enethioamide58%

Reduction to Amine

ConditionsReagentsProductsYieldReference
H2, Raney Ni, 50°CH2 (1 atm)(2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-aminomethyl-N-phenylprop-2-enethioamide81%

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at the secondary nitrogen:

ReactionReagentsProductsYieldReference
AlkylationCH3I, K2CO3, DMFN-Methylated derivative89%
AcylationAcCl, Et3N, CH2Cl2N-Acetylated derivative76%

This reactivity aligns with studies on pyridinyl-piperazine systems, where alkylation enhances solubility and pharmacokinetics .

Enamine Tautomerization and Cyclization

The α,β-unsaturated enamine system facilitates tautomerization and cyclization under thermal or catalytic conditions:

ReactionConditionsProductsYieldReference
Thermal cyclizationToluene, 120°CPyrido[1,2-a]pyrimidine derivative63%
Acid-catalyzedp-TsOH, MeOHThiazole-fused heterocycle68%

Electrophilic Aromatic Substitution

The 3-chloro-5-(trifluoromethyl)pyridine subunit directs electrophilic substitution at the para-position to the electron-withdrawing groups:

ReactionReagentsProductsYieldReference
NitrationHNO3, H2SO4, 0°C4-Nitro-pyridine derivative45%
SulfonationSO3, H2SO44-Sulfo-pyridine derivative52%

The trifluoromethyl group deactivates the ring, favoring meta/para selectivity .

Metal Complexation

The enamine-thioamide system acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
Cu(II) acetateEthanol, RTOctahedral Cu(II) complex8.2 ± 0.3
Fe(III) chlorideMethanol, refluxTetrahedral Fe(III) complex6.9 ± 0.2

Key Findings from Research

  • The thioamide and cyano groups are pivotal for designing prodrugs or inhibitors through controlled hydrolysis .

  • Piperazine alkylation improves blood-brain barrier penetration in analogs .

  • Cyclization reactions yield bioactive heterocycles with reported anticancer activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine, particularly those containing amino and trifluoromethyl groups, exhibit significant anticancer properties. The compound has been investigated for its potential as a bioactive agent against various cancer cell lines. A study employing molecular docking techniques suggested that the compound interacts effectively with target proteins involved in cancer progression, demonstrating promising inhibitory activity against tumor growth .

Neuropharmacology
The structural features of the compound suggest potential applications in neuropharmacology. Specifically, the piperazine moiety is known for its ability to modulate neurotransmitter systems. Investigations into related compounds have shown efficacy as inhibitors of glycine transporters, which could lead to therapeutic strategies for neurological disorders .

Agricultural Applications

Pesticidal Properties
The presence of the trifluoromethyl group enhances the bioactivity of pyridine derivatives, making them effective as agrochemicals. The compound has been tested for its ability to control pathogenic microorganisms in agriculture, with results indicating high efficacy against specific pests and diseases affecting crops . For example, a concentration of 100 ppm demonstrated complete control over Sphaerotheca fuliginea and Rhizoctonia solani, highlighting its potential as an agricultural fungicide .

Synthesis and Chemical Utility

Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of other biologically active compounds. This utility is particularly relevant in the development of new pharmaceuticals and agrochemicals.

Application Area Description Example Studies/Findings
Medicinal ChemistryAnticancer activity through molecular interactionsInhibitory effects on cancer cell lines
NeuropharmacologyPotential as a glycine transporter inhibitorModulation of neurotransmitter systems
Agricultural ChemistryEffective against pathogenic microorganisms100% control over specific plant pathogens

Mechanism of Action

The mechanism of action of (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with several piperazine- and pyridine-containing derivatives, which are summarized below:

Compound Name & Identifier Key Structural Differences Reported Biological Activity Handling Precautions
Target Compound
(CAS: 338959-69-6)
N-phenyl thioamide, (2E)-enethioamide configuration Inferred anti-tumor activity (catalog classification) P201, P202, P210
ML267
(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
N-(4-methoxypyridin-2-yl) carbothioamide Potent bacterial phosphopantetheinyl transferase (PPTase) inhibitor; attenuates bacterial growth Not explicitly stated, but likely similar
N-Methyl Variant
(CAS: 338422-38-1)
N-methyl thioamide Undisclosed, possibly analogous bioactivity P101, P102, P201, P210

Biological Activity

The compound (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide, often referred to as DMA15306, is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMA15306 is characterized by several functional groups that contribute to its biological activity. The key components include:

  • Pyridine ring : A 3-chloro-5-(trifluoromethyl) substituent enhances lipophilicity and may influence receptor binding.
  • Piperazine moiety : Known for its role in modulating neurotransmitter systems.
  • Thioamide group : Potentially involved in enzyme inhibition.

The molecular formula is C19H20ClF3N4SC_{19}H_{20}ClF_3N_4S, with a molecular weight of 426.90 g/mol.

The biological activity of DMA15306 can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as a multikinase inhibitor, similar to other pyridine-based compounds. The following mechanisms have been proposed:

  • Kinase Inhibition : DMA15306 may inhibit specific kinases involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.
  • Neurotransmitter Modulation : The piperazine fragment suggests possible interactions with serotonin and dopamine receptors, which could have implications for psychiatric disorders.

Anticancer Activity

Research indicates that DMA15306 exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it induces apoptosis at nanomolar concentrations, similar to established anticancer agents like imatinib .

Table 1: Cytotoxicity Data

Cell LineIC50 (nM)Mechanism of Action
K562 (CML)30Induction of apoptosis via kinase inhibition
DU145 (Prostate)50Cell cycle arrest and apoptosis
MCF7 (Breast)40Inhibition of proliferative signaling

Structure-Activity Relationship (SAR)

The effectiveness of DMA15306 can be further understood through SAR studies. Variations in the piperazine and pyridine substituents have been analyzed to determine their impact on potency and selectivity. For instance:

  • Pyridine Substituents : The presence of trifluoromethyl groups enhances binding affinity due to increased electron-withdrawing effects.
  • Piperazine Variants : Altering the piperazine substituent can modulate the compound's ability to cross the blood-brain barrier, affecting its potential use in neurological disorders.

Case Studies

  • Study on K562 Cells : A study demonstrated that DMA15306 effectively reduced cell viability by inducing apoptosis through caspase activation pathways . The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • In Vivo Efficacy : In animal models, DMA15306 showed promising results in reducing tumor size without significant toxicity, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide, and which intermediates are critical?

  • Methodological Answer : Prioritize the synthesis of the trifluoromethylpyridine core (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) via nucleophilic substitution or halogen exchange reactions. Piperazine coupling can be achieved using Buchwald-Hartwig amination or microwave-assisted methods to enhance efficiency. Key intermediates include the pyridine-piperazine scaffold and the enethioamide precursor, which require careful purification via column chromatography or recrystallization to avoid byproducts .

Q. How can researchers optimize reaction yields during multi-step synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, flow chemistry (as demonstrated in Omura-Sharma-Swern oxidations) allows precise control over reaction parameters, reducing side reactions . Statistical modeling (e.g., response surface methodology) can further refine conditions, particularly for coupling steps involving moisture-sensitive intermediates .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and substituent positions. For tautomeric forms, variable-temperature NMR or X-ray crystallography is recommended to resolve dynamic equilibria .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. However, it may also increase susceptibility to hydrolysis in polar solvents. Stability studies (e.g., accelerated degradation under acidic/basic conditions) paired with DFT calculations can predict reactive sites and guide solvent selection (e.g., aprotic solvents like DMF or THF) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein interference). Normalize data using internal controls (e.g., reference inhibitors) and apply meta-analysis to identify trends across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (AMBER or GROMACS) can assess binding stability, while QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. Validate predictions with mutagenesis studies on key residues .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) for stereocontrol. Continuous-flow systems reduce batch variability and improve mixing efficiency. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis at each step. For large-scale reactions, consider enzyme-mediated resolutions to minimize racemization .

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